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molecular formula C14H19ClN2O5 B8695782 Tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate

Tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate

Cat. No. B8695782
M. Wt: 330.76 g/mol
InChI Key: PUOXBURURCJDED-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

To a stirred solution of 2-chloro-5-nitrophenol (2 g, 11.62 mmol), cesium carbonate (5.66 g, 17.44 mmol) in DMF (20 mL) was added tert-butyl 3-bromopropylcarbamate (4.13 g, 17.44 mmol) followed by tetrabutylammonium iodide (0.214 g, 0.581 mmol) at room temperature. The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC and LC-MS. The solvent was removed under reduced pressure and the residue was taken up in ethyl acetate (200 mL) and washed with brine (2×200 mL). The organic layer was dried over anhydrous sodium sulphate and concentrated under reduced pressure to give tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate (2.2 g, 57.4%) as a light-brown solid. LC-MS (M−100)+=230.7 1H NMR (400 MHz, CDCl3) δ ppm 7.82-7.76 (2H, m), 7.52 (1H, d, J=8.4 Hz), 4.99 (1H, s), 4.20 (2H, t, J=5.6 Hz), 3.41-3.37 (2H, q, J=6.0 Hz), 2.12-2.01 (2H, m), 1.43 (9H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.214 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:19][CH2:20][CH2:21][NH:22][C:23](=[O:29])[O:24][C:25]([CH3:28])([CH3:27])[CH3:26]>CN(C=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH2:19][CH2:20][CH2:21][NH:22][C:23](=[O:29])[O:24][C:25]([CH3:28])([CH3:27])[CH3:26] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
cesium carbonate
Quantity
5.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.13 g
Type
reactant
Smiles
BrCCCNC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.214 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC and LC-MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(OCCCNC(OC(C)(C)C)=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 57.4%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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